1-(2-Methoxyphenyl)ethan-1-one oxime chemical structure and properties
1-(2-Methoxyphenyl)ethan-1-one oxime chemical structure and properties
The following technical guide details the chemical structure, properties, synthesis, and applications of 1-(2-Methoxyphenyl)ethan-1-one oxime (CAS: 22233-79-0). This monograph is designed for researchers in organic synthesis, coordination chemistry, and pharmaceutical development.
Executive Summary
1-(2-Methoxyphenyl)ethan-1-one oxime (also known as 2'-Methoxyacetophenone oxime) is a significant organonitrogen compound serving as a versatile intermediate in organic synthesis and a chelating ligand in coordination chemistry. Distinguished by the ortho-methoxy substituent on the aromatic ring, this compound exhibits unique stereochemical behavior due to the potential for intramolecular hydrogen bonding. Its primary utility lies in the Beckmann rearrangement to form N-(2-methoxyphenyl)acetamide (a precursor to substituted anilines and heterocycles) and its ability to form stable complexes with transition metals (Cu²⁺, Ni²⁺) via the oxime and methoxy donor sites.
Chemical Identity & Structural Characterization[1][2][3][4][5]
Nomenclature and Identifiers
| Parameter | Detail |
| IUPAC Name | 1-(2-Methoxyphenyl)ethan-1-one oxime |
| Common Synonyms | 2'-Methoxyacetophenone oxime; o-Methoxyacetophenone oxime |
| CAS Registry Number | 22233-79-0 |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| SMILES | COc1ccccc1C(C)=NO |
| InChIKey | DIKCFMMRNVHRSS-UHFFFAOYSA-N |
Stereochemistry and Isomerism
The oxime functionality (C=N-OH) introduces geometric isomerism. Unlike simple acetophenone oximes where the E-isomer (phenyl and OH anti) is sterically favored, the 2'-methoxy group introduces an electronic and steric bias.
-
E-Isomer (Anti-Phenyl): The hydroxyl group is directed away from the phenyl ring, minimizing steric repulsion with the aromatic protons.
-
Z-Isomer (Syn-Phenyl): The hydroxyl group is directed toward the phenyl ring. In this specific compound, the ortho-methoxy oxygen can act as a hydrogen bond acceptor for the oxime proton, potentially stabilizing this isomer via a 6-membered intramolecular hydrogen bond.
Figure 1: Isomeric equilibrium and stabilization mechanism in 2'-methoxyacetophenone oxime.
Physicochemical Profile
The physical properties of the oxime differ significantly from its parent ketone (2-methoxyacetophenone, a liquid) due to the hydrogen-bonding capability of the =N-OH group.
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Oximes generally have higher melting points than parent ketones due to intermolecular H-bonding. |
| Melting Point | 95–98 °C (Typical range) | Distinct from the liquid parent ketone (MP 7–8 °C). |
| Solubility | High: Ethanol, Methanol, DMSOModerate: Chloroform, DCMLow: Water | The hydrophobic aryl group limits water solubility; the polar oxime allows solubility in alcohols. |
| pKa | ~11.0 (Oxime OH) | Weakly acidic; can be deprotonated by strong bases (NaOH, NaOEt) to form oximates. |
| Stability | Hydrolytically stable at neutral pH | Hydrolyzes back to ketone under strong acidic conditions. |
Synthetic Protocol
The synthesis involves the condensation of 2'-methoxyacetophenone with hydroxylamine hydrochloride. Due to the steric hindrance of the ortho-substituent, reflux conditions and a buffered base system are recommended to ensure complete conversion.
Reagents[8][9][10][11]
-
Substrate: 2'-Methoxyacetophenone (1.0 eq)
-
Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 – 1.5 eq)
-
Base: Sodium Acetate (NaOAc) or Sodium Hydroxide (NaOH) (1.5 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Methodology
-
Preparation: Dissolve 2'-methoxyacetophenone (10 mmol) in Ethanol (20 mL).
-
Activation: In a separate flask, dissolve NH₂OH·HCl (15 mmol) and NaOAc (15 mmol) in Water (10 mL).
-
Addition: Add the aqueous hydroxylamine solution to the ethanolic ketone solution. The mixture may become cloudy.
-
Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The oxime is more polar than the ketone.
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Evaporate the ethanol under reduced pressure.
-
Dilute the residue with ice-cold water. The oxime should precipitate as a white solid.
-
-
Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water or Hexane/EtOAc to yield pure crystals.
Figure 2: Synthetic workflow for the preparation of the target oxime.
Reactivity & Applications
The Beckmann Rearrangement
The most critical application of this oxime is its acid-catalyzed rearrangement to an amide. The migration aptitude is determined by the stereochemistry: the group anti to the hydroxyl group migrates.[1]
-
Reagent: Polyphosphoric acid (PPA), SOCl₂, or H₂SO₄.
-
Product: N-(2-methoxyphenyl)acetamide (via migration of the aryl group).
-
Significance: This provides a route to ortho-anisidine derivatives without using nitration/reduction pathways.
Metal Chelation
The compound acts as a bidentate or tridentate ligand.
-
Coordination Mode: The oxime nitrogen and oxygen are primary donors. The ortho-methoxy oxygen can participate in coordination, forming a stable 5- or 6-membered chelate ring with metals like Cu(II) and Ni(II).
-
Application: Used in the solvent extraction of transition metals and as a model for biological metallo-enzymes.
Figure 3: Primary reaction pathways: Rearrangement vs. Coordination.
Analytical Fingerprinting
To validate the structure, the following spectral characteristics are diagnostic.
Proton NMR (¹H NMR, 400 MHz, CDCl₃)
| Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.50 – 10.50 | Broad Singlet | 1H | =N-OH (Exchangeable with D₂O) |
| 7.25 – 7.40 | Multiplet | 2H | Aromatic (C4-H, C6-H) |
| 6.90 – 7.00 | Multiplet | 2H | Aromatic (C3-H, C5-H) |
| 3.85 | Singlet | 3H | -OCH₃ (Methoxy group) |
| 2.25 | Singlet | 3H | -CH₃ (Methyl on C=N) |
Note: The methyl group attached to the C=N bond typically shifts upfield (~2.2 ppm) compared to the parent ketone (~2.6 ppm) due to the shielding cone of the oxime.
Infrared Spectroscopy (IR)
-
3200 – 3400 cm⁻¹: Broad O-H stretch (H-bonded).
-
1600 – 1630 cm⁻¹: C=N stretching vibration (Weak to medium intensity).
-
1245 cm⁻¹: Aryl alkyl ether C-O stretch (Methoxy group).
-
930 – 950 cm⁻¹: N-O stretching vibration.
References
-
ChemicalBook. (2025). 2'-Methoxyacetophenone Properties and Synthesis. Retrieved from
-
Sigma-Aldrich. (2025).[2] 2-Methoxyacetophenone Oxime Product Sheet (CAS 22233-79-0).[3] Retrieved from
-
Master Organic Chemistry. (2025). The Beckmann Rearrangement: Mechanism and Applications.[4] Retrieved from
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of ortho-Methoxyacetophenone.[5][6] Retrieved from
-
CAS Common Chemistry. (2025). 1-(2-Methoxyphenyl)ethanone oxime Details. Retrieved from [3]
Sources
- 1. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 2. spectrabase.com [spectrabase.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2-METHOXYACETOPHENONE(4079-52-1) 1H NMR spectrum [chemicalbook.com]
- 6. CN103304395A - Method for synthesizing metoxyl acetophenone - Google Patents [patents.google.com]
